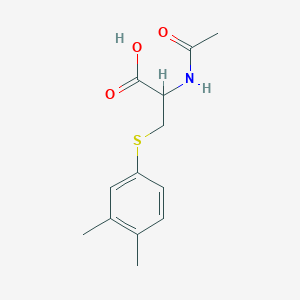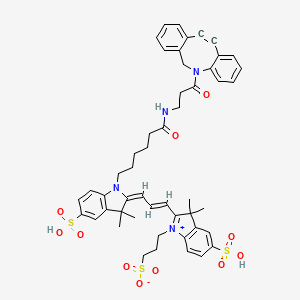
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an acetamido group, a dimethylphenyl group, and a sulfanylpropanoic acid moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
准备方法
The synthesis of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a dimethylbenzene derivative is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylpropanoic Acid Moiety: This step involves the formation of a thioether linkage between the dimethylphenyl group and a propanoic acid derivative, often using thiol reagents and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential biological activities make it a candidate for studies in biochemistry and pharmacology.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the sulfanyl group can participate in redox reactions. The dimethylphenyl group may enhance the compound’s binding affinity to its targets. Overall, the compound’s effects are mediated through a combination of these interactions.
相似化合物的比较
Similar compounds to 2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid include:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
2-Acetamido-3-sulfanylpropanoic acid: A related compound with similar structural features but lacking the dimethylphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC 名称 |
2-acetamido-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-11(6-9(8)2)18-7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17) |
InChI 键 |
ZLJANJUVOQDAHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)




![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
